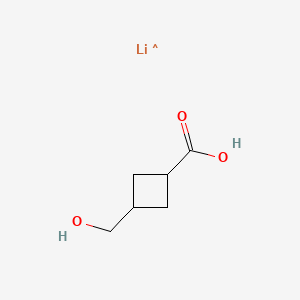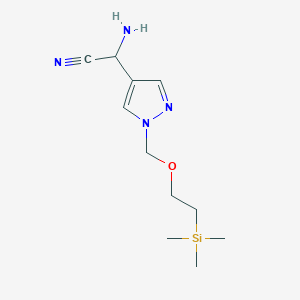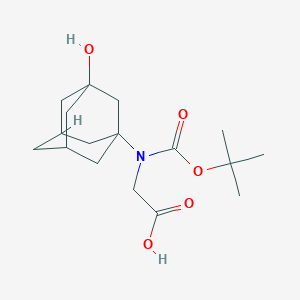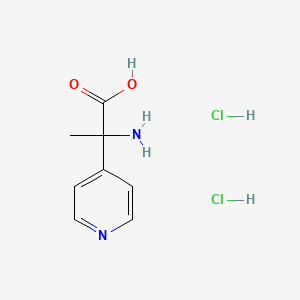
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate is a complex organic compound belonging to the thiopyran family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a thiol or thioether.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyran Derivatives: Other thiopyran derivatives with different substituents on the ring.
Sulfur-Containing Heterocycles: Compounds like thiophenes and thiazoles.
Uniqueness
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate is unique due to its specific stereochemistry and the presence of long alkyl chains, which can influence its chemical properties and biological activity
Eigenschaften
Molekularformel |
C24H44O2S |
|---|---|
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
ethyl (2R,3S,6R)-3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate |
InChI |
InChI=1S/C24H44O2S/c1-4-7-9-11-13-15-17-21-19-20-22(18-16-14-12-10-8-5-2)27-23(21)24(25)26-6-3/h19-23H,4-18H2,1-3H3/t21-,22+,23+/m0/s1 |
InChI-Schlüssel |
ZOKKFEACWYDELJ-YTFSRNRJSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1C=C[C@H](S[C@H]1C(=O)OCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC1C=CC(SC1C(=O)OCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


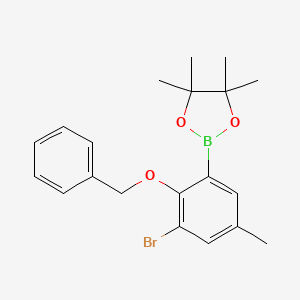

![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)


![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
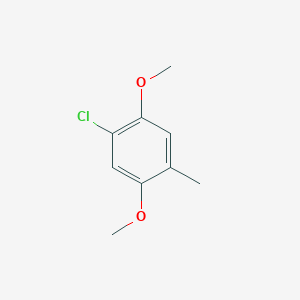
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)
